Structural and Physicochemical Differentiation from Ethyl 2-Acetamido-4-methylthiazole-5-carboxylate
The target compound differs from the simpler 2-acetamido analog (ethyl 2-acetamido-4-methylthiazole-5-carboxylate, CAS 2862-33-1) by the presence of a p-tolylthioacetyl linker. This substitution increases molecular weight from approximately 242 g/mol to 350.5 g/mol, adds an additional aromatic ring (p-tolyl), and introduces a thioether bond (–S–), which collectively enhance lipophilicity and provide additional sites for non-covalent interactions (π-π stacking and hydrophobic contacts) [1]. The calculated XLogP3-AA for the target compound is approximately 4.4 (per PubChem computed properties), compared to approximately 1.5–2.0 for the simple 2-acetamido analog, representing a >2 log unit increase in lipophilicity [2]. This magnitude of lipophilicity shift is substantial in medicinal chemistry terms and predicts significantly different membrane permeability, plasma protein binding, and metabolic clearance profiles.
| Evidence Dimension | Lipophilicity (cLogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 4.4 (PubChem computed) |
| Comparator Or Baseline | Ethyl 2-acetamido-4-methylthiazole-5-carboxylate (CAS 2862-33-1): estimated cLogP ≈ 1.5–2.0 |
| Quantified Difference | Δ > 2 log units (higher lipophilicity) |
| Conditions | Calculated property; PubChem XLogP3-AA algorithm [2] |
Why This Matters
A >2 log unit increase in lipophilicity fundamentally alters the compound's suitability for cell-based assays, in vivo pharmacokinetic studies, and formulation strategies, meaning the 2-acetamido analog cannot serve as an acceptable experimental proxy.
- [1] Same as Section 2, [REFS-1]. View Source
- [2] PubChem. Computed Properties (XLogP3-AA) for Ethyl 4-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. View Source
